molecular formula C9H20ClN B2537720 (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride CAS No. 1864012-27-0

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B2537720
CAS No.: 1864012-27-0
M. Wt: 177.72
InChI Key: YDOGOFIRWAEJBC-SUBRPDEISA-N
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Description

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an amine group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride typically involves the chiral selective transamination of 1-(3-methylcyclohexyl)ethan-1-one. This process can be catalyzed by transaminases, with ATA-025 being one of the most effective enzymes for this conversion. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of biocatalysts, such as transaminases, is favored due to their specificity and efficiency in producing chiral amines.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for transaminases, facilitating the transfer of amino groups in biochemical reactions. Additionally, it may interact with neurotransmitter receptors, influencing neurological pathways and exerting therapeutic effects in the treatment of certain medical conditions .

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-methylcyclohexyl)ethan-1-amine: A stereoisomer with similar chemical properties but different biological activity.

    (1S)-1-(3-methylphenyl)ethan-1-amine: A structurally related compound with a phenyl group instead of a cyclohexyl ring.

    (1S)-1-(3-methoxyphenyl)ethan-1-amine: Another related compound with a methoxy group on the phenyl ring.

Uniqueness

(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications. Its chiral nature allows for selective interactions with biological targets, enhancing its utility in pharmaceutical synthesis and research .

Properties

IUPAC Name

(1S)-1-(3-methylcyclohexyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOGOFIRWAEJBC-SUBRPDEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(C1)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864012-27-0
Record name (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
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